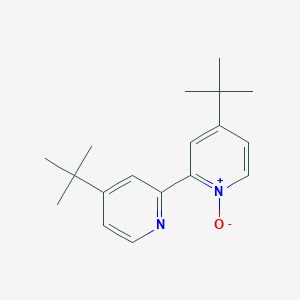

4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide

Description

Significance of Azaarene N-Oxides in Organic and Inorganic Chemistry

Azaarene N-oxides, which are aromatic heterocyclic compounds containing a nitrogen-oxygen bond, are a significant class of molecules in both organic and inorganic chemistry. The N-oxide functional group modifies the electronic properties of the parent azaarene, influencing its reactivity and coordination capabilities. In organic synthesis, azaarene N-oxides serve as versatile intermediates and oxidizing agents. In inorganic chemistry, they act as ligands for a wide array of metal ions, forming stable complexes with unique electronic and steric properties that can influence catalytic activity and photophysical behavior.

Overview of Sterically Hindered Bipyridine Ligands in Advanced Systems

Sterically hindered bipyridine ligands are crucial in the development of advanced chemical systems. The introduction of bulky substituents, such as tert-butyl groups, onto the bipyridine framework provides several advantages. These include enhancing the solubility of the corresponding metal complexes in organic solvents, preventing unwanted side reactions by sterically shielding the metal center, and influencing the geometry and electronic structure of the complexes. These features are highly desirable in fields such as catalysis, where selectivity and stability are paramount, and in materials science for the design of novel photoluminescent and electroluminescent materials.

Unique Position of 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide within the Bipyridine N-Oxide Family

This compound holds a unique position within the bipyridine N-oxide family due to the combination of its steric bulk and the electronic influence of the N-oxide group. The parent compound, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), is a widely used ligand known for conferring high stability and solubility to its metal complexes. sigmaaldrich.com The introduction of an N-oxide functionality to this framework is expected to modulate its coordination properties, creating a ligand with a distinct electronic profile while retaining the steric advantages of the tert-butyl groups. This modification can lead to novel reactivity and properties in the resulting metal complexes.

Scope and Objectives of Research on this Specific Compound

While the parent compound, 4,4'-di-tert-butyl-2,2'-bipyridine, has been extensively studied, detailed experimental research specifically on its mono-N-oxide derivative is limited in publicly available literature. Therefore, much of the understanding of this specific compound is based on extrapolation from its parent and other analogous bipyridine N-oxides. The primary objectives for research on this compound would be to synthesize and isolate the compound, thoroughly characterize its structural and electronic properties, and explore its potential as a ligand in catalysis and materials science. Computational studies could also provide valuable insights into its expected properties and reactivity.

Physicochemical Properties and Data

| Property | Predicted/Expected Value |

| Molecular Formula | C₁₈H₂₄N₂O |

| Molecular Weight | 284.40 g/mol |

| Appearance | Expected to be a solid |

| Solubility | Likely soluble in a range of organic solvents |

Note: The data in this table is largely theoretical and awaits experimental verification.

Synthesis and Characterization

Detailed literature on the direct synthesis of this compound is scarce. However, a plausible synthetic route would involve the post-synthetic oxidation of the parent 4,4'-di-tert-butyl-2,2'-bipyridine. Common oxidizing agents for the formation of N-oxides from pyridyl compounds include peroxy acids such as peracetic acid or meta-chloroperoxybenzoic acid (m-CPBA).

The synthesis of the precursor, 4,4'-di-tert-butyl-2,2'-bipyridine, is well-established and can be achieved through methods like the nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine. nih.gov

Characterization of the N-oxide product would typically involve a suite of spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be crucial for confirming the structure. The protons and carbons on the pyridine (B92270) ring bearing the N-oxide would be expected to show a downfield shift compared to the parent bipyridine due to the deshielding effect of the oxygen atom.

Infrared (IR) Spectroscopy: A characteristic strong absorption band for the N-O stretching vibration would be expected, typically in the range of 1200-1300 cm⁻¹.

Mass Spectrometry: This would be used to confirm the molecular weight of the compound.

Potential Applications

Given the properties of related sterically hindered bipyridine ligands and their N-oxides, this compound is a promising candidate for several applications:

Catalysis: As a ligand, it could be used to prepare transition metal complexes for various catalytic transformations. The steric bulk could enhance catalyst stability and selectivity, while the N-oxide group could modulate the electronic properties of the metal center to fine-tune its reactivity. The parent ligand is used in catalysis for reactions such as epoxidation and borylation. sigmaaldrich.comchemicalbook.com

Materials Science: Metal complexes incorporating this ligand could exhibit interesting photophysical properties, making them potential candidates for use in organic light-emitting diodes (OLEDs) or as photosensitizers. The bulky tert-butyl groups can help to prevent aggregation and self-quenching of luminescence in the solid state.

Structure

3D Structure

Properties

Molecular Formula |

C18H24N2O |

|---|---|

Molecular Weight |

284.4 g/mol |

IUPAC Name |

4-tert-butyl-2-(4-tert-butylpyridin-2-yl)-1-oxidopyridin-1-ium |

InChI |

InChI=1S/C18H24N2O/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(18(4,5)6)8-10-20(16)21/h7-12H,1-6H3 |

InChI Key |

JOIDREZCVLRASO-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC(=NC=C1)C2=[N+](C=CC(=C2)C(C)(C)C)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4,4 Di Tert Butyl 2,2 Bipyridine 1 Oxide

Historical Development of Bipyridine N-Oxide Synthesis

The journey to synthesizing complex bipyridine N-oxides is built upon foundational work in the chemistry of both the bipyridine scaffold and the N-oxidation of pyridine (B92270) rings. The first synthesis of the parent 2,2'-bipyridine (B1663995) was reported in 1888 by Fritz Blau, who achieved this by the dry distillation of copper(II) pyridine-2-carboxylate. nih.govresearchgate.net Later, in 1928, Wibaut utilized the Ullmann reaction, coupling 2-bromopyridine (B144113) or 2-chloropyridine (B119429) with copper metal to produce 2,2'-bipyridine in yields of up to 60%. nih.gov These early methods, while groundbreaking, often suffered from low yields and challenging purification processes. nih.govnih.gov The development of more efficient coupling reactions, such as Suzuki and Stille couplings, has since provided more versatile routes to substituted bipyridines. mdpi.com

The functionalization of the bipyridine scaffold through N-oxidation became a significant advancement, as pyridine N-oxides exhibit altered reactivity compared to their parent pyridines, making them valuable synthetic intermediates. researchgate.netsemanticscholar.org

Peracid Oxidation Approaches for Pyridine N-Oxide Formation

The oxidation of the nitrogen atom in a pyridine ring is a classic and widely employed transformation in organic synthesis. researchgate.net Peracids are the most common reagents for this purpose, effectively converting pyridines to their corresponding N-oxides. quimicaorganica.org This reaction was first reported by Jakob Meisenheimer, who used peroxybenzoic acid. wikipedia.org Other commonly used peracids include peracetic acid and monoperphthalic acid. orgsyn.org

The general mechanism involves the electrophilic attack of the peracid's outer oxygen atom on the lone pair of the pyridine nitrogen. This process is favored due to the nucleophilicity of the nitrogen atom. The reaction is typically carried out in a suitable solvent, and the conditions are generally mild. researchgate.net The choice of peracid and reaction conditions can be tailored to the specific substrate to optimize the yield and minimize side reactions. For instance, procedures using meta-chloroperoxybenzoic acid (m-CPBA) are noted for their versatility under mild conditions. researchgate.net Other oxidizing systems, such as hydrogen peroxide in acetic acid, have also been proven effective. researchgate.netorgsyn.org

| Oxidizing Agent | Typical Substrates | Key Features |

| Peracetic Acid | Pyridine and its derivatives | Commonly used, formed in situ from H2O2 and acetic acid. orgsyn.org |

| Perbenzoic Acid | Pyridine | Historically significant, one of the first used for this transformation. orgsyn.org |

| m-Chloroperoxybenzoic Acid (m-CPBA) | A wide range of pyridines | Versatile, effective under mild conditions. researchgate.net |

| Hydrogen Peroxide/Carboxylic Acid | Pyridines | A common and practical method. orgsyn.org |

| Dimethyldioxirane (DMD) | Heterocyclic aromatic compounds | Allows for product isolation free of peroxide intermediates. researchgate.net |

Targeted Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide from 4-tert-butylpyridine (B128874)

The direct synthesis of this compound is not extensively detailed in the literature; however, its preparation can be logically derived from the synthesis of its precursor, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dbbpy), followed by selective N-oxidation. A reliable and scalable route to dbbpy starts from 4-tert-butylpyridine. nih.gov

This multi-step synthesis involves an initial N-oxidation of 4-tert-butylpyridine using peracetic acid. The resulting N-oxide is then treated with phosphorus oxychloride (POCl₃) to yield 4-tert-butyl-2-chloropyridine. nih.gov The final step is a nickel-catalyzed reductive homocoupling of this chlorinated intermediate using manganese powder as the reductant to form 4,4'-di-tert-butyl-2,2'-bipyridine. nih.govnih.gov

Once the dbbpy is obtained, it can undergo a subsequent oxidation step to form the mono-N-oxide. This would likely involve a controlled oxidation using a peracid, such as peracetic acid, similar to the initial step with 4-tert-butylpyridine. vulcanchem.com Careful control of stoichiometry would be crucial to favor the formation of the mono-N-oxide over the di-N-oxide.

Mechanistic Investigations of Oxidation Pathways

The mechanism of N-oxidation of pyridines by peracids is a well-understood process. It proceeds through a concerted mechanism where the nitrogen lone pair of the pyridine acts as a nucleophile, attacking the electrophilic oxygen of the peracid. The transition state involves the simultaneous formation of the N-O bond and the breaking of the O-O bond of the peracid, with a proton transfer to the newly formed carboxylate.

In the case of 4,4'-di-tert-butyl-2,2'-bipyridine, the two nitrogen atoms are electronically similar. However, the oxidation of the first nitrogen atom may slightly deactivate the second nitrogen towards further oxidation due to the electron-withdrawing nature of the N-oxide group. This electronic effect can aid in achieving selectivity for the mono-N-oxide under controlled conditions. The steric bulk of the tert-butyl groups at the 4 and 4' positions is unlikely to significantly differentiate the two nitrogen atoms sterically with respect to the incoming oxidizing agent.

Yield Optimization and Scalability Studies

For the synthesis to be practical, particularly for applications in catalysis where the ligand may be required in significant quantities, both yield and scalability are critical considerations. The reported synthesis of the precursor, 4,4'-di-tert-butyl-2,2'-bipyridine, from 4-tert-butyl-2-chloropyridine is described as a simple, reliable, and scalable route with a reported yield of 90%. nih.govvulcanchem.com

Key Parameters for the Synthesis of 4,4'-Di-tert-butyl-2,2'-bipyridine: vulcanchem.com

| Parameter | Condition |

|---|---|

| Substrate | 4-tert-butyl-2-chloropyridine |

| Catalyst | NiBr₂·3H₂O (0.5 mol%) |

| Reductant | Mn powder (-325 mesh) |

| Solvent | Dry DMF |

| Temperature | 60°C under argon |

| Reaction Time | 20 hours |

| Yield | 90% |

For the subsequent N-oxidation step to produce this compound, optimization would focus on:

Stoichiometry of the Oxidant: Using one equivalent or slightly less of the peracid would be crucial to maximize the yield of the mono-N-oxide and minimize the formation of the di-N,N'-dioxide.

Reaction Temperature and Time: Lower temperatures and careful monitoring of the reaction progress would help in controlling the selectivity.

Choice of Oxidant: While peracetic acid is effective, other reagents like m-CPBA might offer different selectivity profiles.

Exploration of Alternative Synthetic Routes

While the oxidation of the pre-formed bipyridine is the most direct approach, modern synthetic chemistry offers alternative strategies that could potentially be applied, such as the late-stage functionalization of N-oxides through C-H activation.

C-H Activation Strategies for N-Oxide Functionalization

Transition-metal-catalyzed C-H activation has become a powerful tool for the direct functionalization of C-H bonds, offering more atom- and step-economical synthetic routes. rsc.org Pyridine N-oxides have been shown to be effective directing groups for C-H activation at the C2 position. semanticscholar.org This strategy typically involves the use of a transition metal catalyst, such as palladium, which coordinates to the N-oxide oxygen, facilitating the activation of the adjacent C-H bond. nih.govrsc.org

This approach could, in principle, be applied to construct the bipyridine N-oxide framework. For instance, one could envision a scenario starting with a functionalized pyridine N-oxide and coupling it with another pyridine derivative via a C-H activation/arylation strategy. Fagnou and others have reported the palladium-catalyzed direct arylation of pyridine N-oxides, which could be adapted for such a synthesis. semanticscholar.org This would represent a departure from the traditional construction of the bipyridine skeleton followed by oxidation. While this is a more advanced and less direct route for this specific target, it highlights the potential of modern synthetic methods to access such compounds. acs.orgnih.gov

Novel Coupling Reactions Involving Pyridine Derivatives

The construction of the 4,4'-Di-tert-butyl-2,2'-bipyridine backbone is a key step that has been the subject of various synthetic explorations. While traditional methods for bipyridine synthesis exist, recent advancements have focused on more efficient and scalable coupling reactions of pyridine derivatives.

One of the most effective and widely cited methods for synthesizing 4,4'-Di-tert-butyl-2,2'-bipyridine is the nickel-catalyzed reductive homocoupling of a 2-halogenated pyridine precursor. nih.govnih.gov This approach offers a reliable and scalable route to the desired bipyridine. The synthesis typically starts from 4-tert-butylpyridine, which is first oxidized to its N-oxide using an oxidizing agent like peracetic acid. nih.govnih.gov This N-oxide is then chlorinated, for example with phosphorus oxychloride (POCl₃), to produce 4-tert-butyl-2-chloropyridine. nih.govnih.gov The subsequent nickel-catalyzed dimerization of this chlorinated pyridine derivative, using manganese powder as a terminal reductant, yields 4,4'-Di-tert-butyl-2,2'-bipyridine in high yields. nih.govnih.gov The use of a ligand-free nickel catalyst system is a notable feature of this modern approach, simplifying the reaction setup and purification. nih.govnih.gov

Table 1: Nickel-Catalyzed Reductive Dimerization of 2-Chloropyridines

| Entry | Precursor | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

| 1 | 4-tert-butyl-2-chloropyridine | 0.5 | 20 | 90 |

| 2 | 2-chloro-5-trifluoromethylpyridine | 0.5 | 20 | 70 |

| 3 | 2-chloropyridine | 0.2 | 18 | 86 |

Data sourced from a study on nickel-catalyzed synthesis of substituted 2,2'-bipyridines. nih.govnih.gov

Beyond nickel catalysis, palladium-catalyzed cross-coupling reactions, such as the Suzuki and Ullmann-type reactions, represent another class of novel methods for the synthesis of substituted bipyridines. These reactions offer versatility in introducing a wide range of substituents onto the bipyridine framework. While not always the primary route for the tert-butylated analogue, these methods are significant in the broader context of bipyridine synthesis.

The direct synthesis of this compound from its bipyridine precursor involves an oxidation step. While specific literature detailing the experimental procedure for this exact transformation is scarce, the general oxidation of pyridines to their corresponding N-oxides is a well-established reaction. Common oxidizing agents for this purpose include peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or a combination of hydrogen peroxide with a carboxylic acid.

Purification and Isolation Techniques for N-Oxide Products

The purification and isolation of pyridine N-oxides, including this compound, present unique challenges that necessitate specific techniques to obtain the product in high purity. A primary consideration is the basic nature of the N-oxide group, which can lead to the formation of salts, particularly if acidic reagents are used during the synthesis, such as in the case of oxidation with peroxy acids which generate carboxylic acid byproducts.

A common initial workup step involves neutralizing the reaction mixture to break any N-oxide-acid salts. This is typically achieved by washing the organic phase with a mild aqueous base, such as a sodium bicarbonate or sodium carbonate solution. Following neutralization, any excess oxidizing agent may need to be quenched. For instance, if a peroxide-based oxidant is used, a reducing agent like a saturated aqueous solution of sodium bisulfite or sodium thiosulfate (B1220275) can be employed to safely decompose the remaining peroxide.

Following these initial workup steps, chromatographic techniques are often employed for the final purification of the N-oxide product. Column chromatography using silica (B1680970) gel is a standard method. The choice of eluent is critical and is determined by the polarity of the specific N-oxide. A gradient of solvents, starting from a nonpolar solvent like hexane (B92381) and gradually increasing the proportion of a more polar solvent such as ethyl acetate (B1210297) or dichloromethane, is often effective. The progress of the separation can be monitored by thin-layer chromatography (TLC).

In cases where the N-oxide is a crystalline solid, recrystallization can be an effective final purification step. The selection of an appropriate solvent or solvent system is key to successful recrystallization, where the desired compound is soluble in the hot solvent but sparingly soluble at cooler temperatures, allowing for the formation of pure crystals upon cooling.

For the precursor, 4,4'-Di-tert-butyl-2,2'-bipyridine, sublimation has been reported as an effective purification method, which may also be applicable to the N-oxide derivative depending on its thermal stability and vapor pressure. nih.gov

Advanced Spectroscopic and Structural Characterization of 4,4 Di Tert Butyl 2,2 Bipyridine 1 Oxide

Vibrational Spectroscopic Analysis (FT-IR, Raman) for Functional Group Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable insights into the functional groups present in a molecule. For 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide, these techniques are instrumental in confirming the presence of the N-oxide group and characterizing the vibrations of the bipyridyl framework.

The most characteristic vibrational mode for pyridine (B92270) N-oxides is the N-O stretching vibration. This typically appears as a strong absorption band in the FT-IR spectrum. For substituted pyridine N-oxides, the position of this band can vary depending on the electronic nature of the substituents. In the case of this compound, a strong absorption band is expected in the region of 1260–1280 cm⁻¹. The tert-butyl groups, being electron-donating, may slightly influence the exact frequency of this vibration.

Other significant vibrational modes include the aromatic C-H stretching vibrations, which are typically observed in the region of 3000-3100 cm⁻¹, and the C-C and C-N ring stretching vibrations of the pyridine rings, which give rise to a series of bands in the 1400-1600 cm⁻¹ region. The vibrations associated with the tert-butyl groups, such as C-H stretching and bending modes, will also be present in the spectra.

Raman spectroscopy complements FT-IR by providing information on non-polar or weakly polar bonds. The symmetric vibrations of the bipyridine ring system are often more intense in the Raman spectrum.

Table 1: Expected Key Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (tert-butyl) | 2850 - 3000 | Strong |

| Pyridine Ring C=C and C=N Stretch | 1400 - 1600 | Medium to Strong |

| N-O Stretch | 1260 - 1280 | Strong |

Mass Spectrometry (MS) for Molecular Integrity and Purity Assessment

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of the compound.

The fragmentation pattern observed in the mass spectrum can provide further structural information. For pyridine N-oxides, a characteristic fragmentation pathway is the loss of an oxygen atom, resulting in a peak at M-16. cdnsciencepub.comresearchgate.net Another common fragmentation is the loss of a hydroxyl radical (OH), leading to a peak at M-17. researchgate.net The fragmentation of the tert-butyl groups, typically involving the loss of a methyl group (M-15) or isobutylene (B52900) (M-56), is also expected.

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

|---|---|

| [M]⁺ | Molecular Ion |

| [M-15]⁺ | Loss of CH₃ |

| [M-16]⁺ | Loss of O |

| [M-17]⁺ | Loss of OH |

X-ray Diffraction Studies for Solid-State Molecular Conformation and Crystal Packing

While a crystal structure for this compound is not currently available in the searched literature, analysis of the parent compound, 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720), provides a basis for understanding its potential solid-state structure.

X-ray diffraction studies of 4,4'-Di-tert-butyl-2,2'-bipyridine reveal that the molecule adopts a trans conformation around the central C-C bond. nih.govnih.gov The two pyridine rings are nearly coplanar, with a very small dihedral angle between them. nih.govnih.gov This planarity is a common feature of 2,2'-bipyridine (B1663995) derivatives.

Intermolecular Interactions and Supramolecular Assembly in the Crystalline State

A comprehensive review of published scientific literature and crystallographic databases reveals a lack of specific experimental data on the crystal structure of this compound. Consequently, detailed research findings concerning its intermolecular interactions and supramolecular assembly in the crystalline state are not available at this time.

While extensive crystallographic studies have been conducted on the parent compound, 4,4'-Di-tert-butyl-2,2'-bipyridine, and its various metal complexes, this information does not directly apply to the N-oxide derivative due to the significant changes in electronic distribution and potential for hydrogen bonding introduced by the N-oxide group. The presence of the polar N-O bond would be expected to play a dominant role in the crystal packing, leading to different intermolecular interactions compared to the non-oxidized precursor.

Further experimental work, including single-crystal X-ray diffraction analysis of this compound, is required to elucidate its solid-state structure and understand the specific forces that govern its supramolecular assembly. Without such empirical data, any discussion of its crystal packing, hydrogen bonding, or other non-covalent interactions would be speculative.

Theoretical and Computational Chemistry of 4,4 Di Tert Butyl 2,2 Bipyridine 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

DFT calculations serve as a powerful approach to understanding the electronic landscape of 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide. These calculations allow for a detailed analysis of the molecule's geometry, orbital energies, and the distribution of electron density.

The first step in computational analysis involves the optimization of the molecule's three-dimensional structure to find its most stable energetic conformation. For the parent compound, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720), crystallographic studies show that the molecule typically adopts a trans conformation around the central C-C bond, with the two pyridine (B92270) rings being nearly coplanar. nih.govresearchgate.net This planarity is a balance between conjugative stabilization across the rings and steric repulsion.

Upon N-oxidation, the geometry of the oxidized pyridine ring is locally altered. The introduction of the oxygen atom on one of the nitrogen atoms creates a dipole and slightly perturbs the bond lengths and angles of the adjacent ring. DFT optimization would likely show a slight lengthening of the C-N bonds in the oxidized ring due to the donation of electron density to the oxygen atom. The molecule is expected to retain its generally planar trans-conformation to maximize π-system conjugation, though minor twisting around the central C-C bond might occur to alleviate steric strain.

Table 1: Predicted Key Geometric Parameters from DFT Optimization (Note: As specific DFT data for the title compound is not prevalent in published literature, this table represents expected values based on DFT studies of similar bipyridine and N-oxide compounds.)

| Parameter | Predicted Value Range | Description |

| C-C (inter-ring) bond length | 1.48 - 1.50 Å | Single bond connecting the two pyridine rings. |

| N-O bond length | 1.25 - 1.35 Å | The characteristic bond of the N-oxide functionality. |

| C-N-C (oxidized ring) angle | ~118° - 120° | Angle within the N-oxidized pyridine ring. |

| Dihedral Angle (N-C-C-N) | 175° - 180° | Defines the trans-coplanar arrangement of the pyridine rings. |

Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's electronic transitions and reactivity.

The HOMO is expected to be distributed across the π-system of the bipyridine backbone, particularly on the non-oxidized pyridine ring. The LUMO, conversely, is anticipated to be localized primarily on the N-oxidized pyridine ring. This is because the N-oxide group acts as a strong electron-withdrawing group, effectively lowering the energy of the π* orbitals of its associated ring. nih.gov DFT studies on related N-oxide-functionalized bipyridines confirm that sp²-N oxide groups significantly reduce the LUMO energy levels. nih.gov

The tert-butyl groups, being electron-donating through hyperconjugation, are expected to raise the energy of the HOMO. nih.gov This combined effect—raising the HOMO and lowering the LUMO—results in a reduced HOMO-LUMO energy gap compared to the non-oxidized parent compound, which has implications for the molecule's optical and electronic properties.

Table 2: Expected Frontier Molecular Orbital Energies from DFT Calculations (Note: These are illustrative values based on trends observed in related compounds.)

| Orbital | Expected Energy Range (eV) | Primary Localization |

| HOMO | -5.5 to -6.0 | Non-oxidized pyridine ring and tert-butyl groups |

| LUMO | -2.0 to -2.5 | N-oxidized pyridine ring |

| Energy Gap (Eg) | 3.0 to 4.0 | Entire molecule |

Prediction of Spectroscopic Properties (e.g., UV-Vis, IR, NMR shifts)

Computational chemistry enables the prediction of various spectroscopic properties, providing a means to compare theoretical models with experimental data.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. chemicalbook.com The primary electronic transition responsible for UV-Vis absorption in this compound would be the HOMO-LUMO transition, corresponding to a π-π* transition. Due to the reduced energy gap, the maximum absorption wavelength (λ_max) is expected to be red-shifted (shifted to a longer wavelength) compared to 4,4'-di-tert-butyl-2,2'-bipyridine.

IR Spectroscopy: DFT calculations can predict vibrational frequencies. Key predicted IR peaks would include the C=C and C=N stretching vibrations of the aromatic rings and, most characteristically, a strong N-O stretching vibration, typically found in the 1200-1300 cm⁻¹ region for pyridine N-oxides.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts. researchgate.netmdpi.com For ¹H NMR, the protons on the N-oxidized ring are expected to be shifted downfield (to a higher ppm) compared to those on the non-oxidized ring due to the electron-withdrawing effect of the N-O group. For ¹³C NMR, the carbon atoms adjacent to the N-oxide group would also show a significant downfield shift.

Simulation of Reactivity Pathways and Mechanistic Insights

Computational modeling can be used to explore potential reaction mechanisms. Pyridine N-oxides are known for their versatile reactivity. thieme-connect.de The oxygen atom is nucleophilic, while the positions ortho and para to the N-oxide are activated for nucleophilic attack. thieme-connect.descripps.edu

Simulations of reactivity pathways for this compound could explore several processes:

Electrophilic attack at the N-oxide oxygen: The oxygen atom can react with electrophiles, which is often the first step in functionalization reactions.

Nucleophilic substitution: The electron-deficient nature of the N-oxidized ring makes it susceptible to nucleophilic aromatic substitution. Computational studies could model the transition states and energy barriers for such reactions.

Radical reactions: The N-O bond is relatively weak and can undergo homolytic cleavage to form radicals, a pathway that has been exploited in C-H functionalization reactions using pyridine N-oxides as precursors for oxygen-centered radicals. acs.org

While specific mechanistic studies for this exact molecule are not widely available, general mechanisms proposed for the functionalization of pyridine N-oxides provide a framework for potential computational investigation. researchgate.net

Computational Studies on Steric and Electronic Effects of the tert-Butyl and N-Oxide Groups

A key strength of computational chemistry is its ability to isolate the influence of specific functional groups.

Electronic Effects: The tert-butyl and N-oxide groups have opposing electronic effects.

tert-Butyl Groups: These are weak electron-donating groups through hyperconjugation. DFT calculations show that such groups tend to raise the energy of occupied molecular orbitals. nih.govrsc.org This effect increases the electron density on the bipyridine rings, enhancing the σ-donor ability of the non-oxidized nitrogen atom.

N-Oxide Group: This group is strongly electron-withdrawing and polarizes the molecule. nih.gov It creates a significant dipole moment and renders the attached pyridine ring electron-deficient. thieme-connect.de This reduces the basicity of the oxidized nitrogen and alters the electrostatic potential surface of the molecule, creating an electron-poor region around the N-O moiety.

Computational studies comparing this compound with its parent bipyridine and with the unsubstituted 2,2'-bipyridine-1-oxide would precisely quantify these effects, detailing changes in orbital energies, charge distribution, and molecular electrostatic potential.

Coordination Chemistry and Ligand Properties of 4,4 Di Tert Butyl 2,2 Bipyridine 1 Oxide and Its Derivatives

Electrochemical Properties of Metal-N-Oxide Complexes

Redox Potentials and Electron Transfer Mechanisms

The introduction of an N-oxide functionality to the 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy) framework significantly modifies the electronic properties of the ligand, which in turn influences the redox potentials and electron transfer mechanisms of its metal complexes. While extensive research has been conducted on the parent dtbpy ligand, detailed electrochemical studies specifically on its mono-N-oxide derivative are less common. However, by examining related systems and theoretical considerations, the electrochemical behavior can be elucidated.

The N-oxide group is generally considered to be electron-withdrawing, which affects the energy levels of the ligand's molecular orbitals. This electronic perturbation directly impacts the metal-to-ligand charge transfer (MLCT) processes that are often central to the electrochemistry of bipyridine complexes. The electron-withdrawing nature of the N-oxide is expected to stabilize the ligand's π* orbitals. Consequently, for a given metal center, the reduction potentials associated with the ligand are anticipated to become less negative (i.e., the ligand is more easily reduced) compared to the non-oxidized dtbpy ligand.

Conversely, the oxidation of the metal center is expected to become more difficult. The stabilization of the metal's d-orbitals by the N-oxide ligand would require a higher potential to remove an electron from the metal. This effect has been observed in various ruthenium and iron polypyridyl complexes where ligand modifications that increase electron-withdrawing character lead to a positive shift in the metal-centered oxidation potential.

Electron transfer in these complexes can proceed through either an outer-sphere or an inner-sphere mechanism. In the outer-sphere mechanism, the electron transfer occurs without any change in the coordination sphere of the metal ions. The rate of this process is largely governed by the Franck-Condon principle, requiring a reorganization of the complex's geometry to accommodate the change in oxidation state. For inner-sphere electron transfer, a bridging ligand facilitates the electron transfer between two metal centers. While less common for simple bipyridine complexes, the N-oxide oxygen could potentially participate in bridging interactions under specific conditions.

The table below presents hypothetical redox potential data for a generic M(II/III) complex to illustrate the expected influence of the N-oxide ligand compared to the parent dtbpy ligand. The actual values would be dependent on the specific metal, solvent, and other ligands present.

Table 1: Illustrative Redox Potentials of [M(ligand)n]2+ Complexes

| Ligand | Metal-Centered Oxidation (MII/MIII) E1/2 (V vs. Fc/Fc+) | Ligand-Centered Reduction (L0/L•-) E1/2 (V vs. Fc/Fc+) |

|---|---|---|

| 4,4'-Di-tert-butyl-2,2'-bipyridine | Value A | Value C |

Influence of N-Oxide on Metal Oxidation States and Stability

The N-oxide group in 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide plays a crucial role in influencing the accessibility and stability of various metal oxidation states within a coordination complex. This influence stems from both the electronic and steric properties of the N-oxide functionality.

From an electronic standpoint, the N-oxide group acts as a stronger σ-donor and a weaker π-acceptor compared to the unoxidized nitrogen atom of a pyridine (B92270) ring. The increased σ-donation can lead to a greater stabilization of higher metal oxidation states. By donating more electron density to the metal center, the N-oxide ligand can help to compensate for the increased positive charge of a metal ion in a higher oxidation state, thereby making that state more stable and accessible. This effect is particularly relevant for transition metals that can exist in multiple oxidation states, such as ruthenium, iron, and manganese.

For instance, in ruthenium catalysis, N-oxides have been shown to rescue certain catalytic cycles by reoxidizing the metal center to a higher, active state. rsc.org While this is often in the context of the N-oxide acting as an oxidant, the coordination of a bipyridine N-oxide ligand could inherently favor the stability of, for example, a Ru(III) or Ru(IV) state over a Ru(II) state when compared to a complex with a simple bipyridine ligand.

The stability of a metal complex is also dictated by the kinetic lability of its ligands. Pyridine-N-oxides are generally considered to be weakly basic ligands. nih.gov The coordination through the oxygen atom can influence the bond strength between the metal and the ligand. The stability of the resulting complex will be a balance between the electronic stabilization of the metal's oxidation state and the kinetic lability of the metal-ligand bond.

Table 2: Summary of the Influence of the N-Oxide Group

| Property | Effect of N-Oxide Group |

|---|---|

| Electronic Properties | Stronger σ-donor, weaker π-acceptor. |

| Stabilization of Metal Oxidation States | Favors higher oxidation states. |

| Kinetic Stability | Influenced by metal-oxygen bond strength and steric hindrance. |

Catalytic and Mechanistic Research Applications of 4,4 Di Tert Butyl 2,2 Bipyridine 1 Oxide in Organic Transformations

Role of the N-Oxide as a Ligand in Catalytic Cycles

4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide is the N-oxide derivative of the well-known bidentate ligand, 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720). The introduction of an N-oxide functionality significantly alters the electronic properties of the ligand. The N-oxide group is electron-withdrawing, which can influence the electron density at the metal center to which it coordinates. sigmaaldrich.com This modification can, in principle, modulate the reactivity and selectivity of a metal catalyst.

The preparation of this compound is generally achieved through the post-synthetic oxidation of 4,4'-di-tert-butyl-2,2'-bipyridine. A common method for this transformation is the use of peracetic acid. sigmaaldrich.com The parent bipyridine itself is typically synthesized via a nickel-catalyzed reductive homocoupling of 4-tert-butyl-2-chloropyridine. sigmaaldrich.com

The structural attributes of this compound are summarized in the table below:

| Property | Description |

| Steric Hindrance | The bulky tert-butyl groups at the 4 and 4' positions create significant steric hindrance around a coordinated metal center, which can influence substrate approach and selectivity. sigmaaldrich.com |

| Electronic Effects | The N-oxide group acts as an electron-withdrawing group, which can modulate the electronic environment of a coordinated metal catalyst. sigmaaldrich.com |

| Coordination | As a derivative of a bidentate ligand, it is expected to coordinate to metal centers, although the specific coordination chemistry and its impact on catalytic cycles are not well-documented in the literature. |

Design Principles for Catalytic Systems Based on N-Oxide Coordination

While specific design principles for catalytic systems based on this compound are not extensively documented, general principles for the use of bipyridine N-oxide ligands in catalysis can be considered. Bipyridine N-oxides can act as strong Lewis bases, which allows them to activate certain substrates. nih.gov In the context of metal-based catalysis, the combination of steric bulk from the tert-butyl groups and the electronic influence of the N-oxide could be leveraged to:

Tune Lewis Acidity of the Metal Center: The electron-withdrawing nature of the N-oxide can increase the Lewis acidity of the metal center, potentially enhancing its activity in certain reactions.

Influence Stereoselectivity: The chiral environment that can be created around a metal center by asymmetrically substituted bipyridine N-oxides has been shown to be effective in asymmetric catalysis. chemicalbook.com While the title compound is not chiral, the principle of using the ligand scaffold to control the spatial arrangement of reactants is relevant.

Stabilize Reactive Intermediates: The coordination of the N-oxide to a metal center could stabilize high-oxidation-state intermediates or other reactive species within a catalytic cycle.

Exploration of Catalytic Activity in Specific Reactions

Oxidation Reactions (e.g., Epoxidation)

There is a lack of specific studies detailing the use of this compound as a ligand in catalytic oxidation reactions such as epoxidation.

For context, the parent compound, 4,4'-Di-tert-butyl-2,2'-bipyridine , is a well-established ligand in metal-catalyzed oxidation reactions. For instance, it is used in the synthesis of oxidovanadium(IV) complexes that are active catalysts for the epoxidation of olefins like cyclooctene, typically in the presence of an oxidant such as tert-butyl hydroperoxide. sigmaaldrich.comsigmaaldrich.com Molybdenum complexes with this ligand have also been shown to be active and regioselective catalysts for the epoxidation of non-functionalized olefins. chemicalbook.com

Cross-Coupling and Dimerization Reactions (as a precursor or direct catalyst)

No specific research was found that details the application of this compound as a ligand in cross-coupling or dimerization reactions.

The parent compound, 4,4'-di-tert-butyl-2,2'-bipyridine , is frequently used in various nickel-catalyzed cross-coupling reactions. nih.gov It is also a key component in the synthesis of the parent bipyridine itself, where 4-tert-butylpyridine (B128874) is first oxidized to its N-oxide, then chlorinated, and finally dimerized in a nickel-catalyzed reaction. sigmaaldrich.com

C-H Borylation

There is no available research on the use of this compound as a ligand in C-H borylation reactions.

In contrast, the parent ligand, 4,4'-di-tert-butyl-2,2'-bipyridine , is a well-known and effective ligand in iridium-catalyzed C-H borylation of (hetero)arenes. sigmaaldrich.comsigmaaldrich.com

Carbon Dioxide Reduction

Specific studies on the application of this compound in the catalytic reduction of carbon dioxide were not found in the reviewed literature.

The parent compound, 4,4'-di-tert-butyl-2,2'-bipyridine , has been utilized as a ligand in manganese-catalyzed systems for the reduction of CO2. nih.gov

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

The introduction of an N-oxide group to the 4,4'-di-tert-butyl-2,2'-bipyridine framework is anticipated to modulate the ligand's electronic properties, influencing the electron density at the metal center and, consequently, the reactivity of the resulting catalyst. This modification can be a powerful tool for mechanistic investigations.

Detailed spectroscopic and kinetic studies are crucial for identifying the true active catalytic species in a reaction mixture. While specific studies on this compound are limited, related research on other bipyridine N-oxide ligands provides a framework for how such investigations might proceed. For instance, in situ spectroscopic techniques such as UV-Vis, NMR, and EPR spectroscopy, coupled with kinetic analysis, can help to identify transient metal-ligand complexes that are key intermediates in a catalytic cycle.

The N-oxide group can act as a hemilabile ligand, coordinating to a metal center and potentially dissociating during a catalytic cycle. This behavior could be probed by monitoring changes in the spectroscopic signature of the complex under reaction conditions. For example, a shift in the coordination environment of the metal, as observed by changes in absorption or resonance frequencies, could indicate the involvement of the N-oxide in the catalytic turnover.

The bulky tert-butyl groups at the 4 and 4' positions of the bipyridine backbone exert significant steric influence, creating a well-defined pocket around the metal center. This steric hindrance can play a critical role in controlling the selectivity of a catalytic reaction, for example, by favoring the approach of a substrate from a particular direction. The addition of the N-oxide group further modifies this steric environment.

From an electronic standpoint, the N-oxide is an electron-withdrawing group, which can alter the redox potential of the metal center. This electronic perturbation can have a profound effect on the efficiency and selectivity of catalytic transformations. For instance, in oxidative catalysis, a more electron-deficient metal center might be more reactive towards substrate oxidation. Conversely, in reductive processes, the electronic properties would be tuned in the opposite direction.

Systematic studies comparing the catalytic performance of metal complexes of 4,4'-Di-tert-butyl-2,2'-bipyridine with those of its N-oxide derivative would be instrumental in deconvoluting these steric and electronic effects. Such studies would involve detailed kinetic analysis to determine reaction rates and product distributions under various conditions.

Table 1: Comparison of Expected Steric and Electronic Effects

| Feature | 4,4'-Di-tert-butyl-2,2'-bipyridine | This compound |

| Steric Profile | Bulky tert-butyl groups create a defined pocket. | Increased steric bulk near one nitrogen due to the oxygen atom. |

| Electronic Nature | Electron-donating (σ-donor) | Increased electron-withdrawing character due to the N-oxide group. |

| Coordination Mode | Bidentate N,N'-chelation | Potentially bidentate or monodentate (hemilabile). |

Catalyst Recycling and Heterogenization Strategies

The development of robust and recyclable catalytic systems is a cornerstone of sustainable chemistry. While specific examples for catalysts incorporating this compound are not widely reported, general strategies for catalyst heterogenization can be considered.

One common approach is the immobilization of the homogeneous catalyst onto a solid support. This can be achieved by covalently linking the ligand to a polymer, silica (B1680970), or other insoluble material. Functionalization of the tert-butyl groups or another position on the bipyridine ring would be a prerequisite for such a strategy.

Another avenue is the design of catalysts that are soluble under reaction conditions but can be readily precipitated and recovered after the reaction is complete. This could be achieved by modifying the ligand with solubility-switching moieties.

The hemilabile nature of the N-oxide group could also be exploited in designing novel recycling strategies. For example, a catalyst might be designed to be active in its coordinated state but easily separable from the product mixture upon a change in conditions that favors dissociation of the N-oxide.

Table 2: Potential Heterogenization and Recycling Strategies

| Strategy | Description | Potential Advantages |

| Covalent Immobilization | The ligand is chemically bonded to a solid support (e.g., polymer, silica). | Prevents catalyst leaching, facilitates easy separation. |

| Non-covalent Adsorption | The catalyst is adsorbed onto a support through weaker interactions. | Simpler preparation, but may suffer from leaching. |

| Phase-Transfer Catalysis | The catalyst is designed to be soluble in a separate phase for easy recovery. | Can be highly efficient for biphasic reaction systems. |

Applications in Materials Science and Photochemistry

Integration of 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide and its Complexes in Functional Materials

The versatility of the 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) framework allows for its incorporation into a variety of functional materials, where it can influence properties such as luminescence, charge transport, and molecular organization.

The function of these pyridine-based additives is to adsorb onto the surface of the semiconductor (e.g., TiO2), which can suppress charge recombination and shift the conduction band potential. researchgate.netucsd.edu It is plausible that this compound could serve a similar function, with the N-oxide group potentially modifying its adsorption characteristics and electronic effects.

Table 1: Photovoltaic Parameters of DSSCs with Pyridine-Based Additives

| Additive | Jsc (mA cm⁻²) | Voc (mV) | Fill Factor | Efficiency (%) |

|---|---|---|---|---|

| AH3 | 10.0 | 680 | 0.74 | 5.10 |

| AH4 | 8.06 | 560 | 0.69 | 3.10 |

| AH5 | 9.75 | 668 | 0.76 | 4.97 |

| AH6 | 10.8 | 670 | 0.74 | 5.36 |

| CQ1 | 10.3 | 707 | 0.69 | 4.99 |

| C1 | 9.72 | 787 | 0.71 | 5.45 |

| LS1 | 10.6 | 650 | 0.69 | 4.72 |

Data for various indolizine-based dyes with an electrolyte containing tert-butylpyridine. mst.edu

The rigid structure and potential for intermolecular interactions make 4,4'-Di-tert-butyl-2,2'-bipyridine derivatives suitable for constructing supramolecular assemblies. The parent compound, 4,4'-Di-tert-butyl-2,2'-bipyridine, adopts a trans conformation in the crystal structure, with the two aromatic rings being nearly coplanar. nih.govresearchgate.net The crystal packing is influenced by weak C-H···N and C-H···π interactions. nih.govresearchgate.net These non-covalent interactions are crucial for the self-organization of molecules on surfaces, which is a key aspect of fabricating functional materials for electronics and sensors. The N-oxide functionality in this compound would introduce a dipole moment and the potential for hydrogen bonding, which could significantly alter its self-assembly behavior compared to the parent bipyridine.

Photophysical Properties of the N-Oxide and its Complexes

The photophysical properties of bipyridine complexes are central to their applications in light-emitting devices and solar cells. The introduction of an N-oxide group can tune these properties.

Complexes of 4,4'-Di-tert-butyl-2,2'-bipyridine exhibit intense photoluminescence. rsc.org For instance, platinum complexes of this ligand show photophysical properties dominated by mixed metal-ligand-to-ligand charge transfer (MLL'CT) transitions. rsc.org The absorption and emission wavelengths of these complexes can be tuned by modifying the ancillary ligands. rsc.org Osmium(II) complexes containing 4,4'-di-tert-butyl-2,2'-bipyridine show lowest-energy absorptions in the range of 469-539 nm and phosphorescent emissions between 537 nm and 687 nm. chemicalbook.com These transitions are characterized as having mixed metal-to-ligand charge transfer (MLCT) and interligand charge transfer (LLCT) character. chemicalbook.com The N-oxide group in this compound would likely act as an electron-withdrawing group, which could lead to a blue-shift in the absorption and emission spectra of its metal complexes compared to the non-oxidized analogues.

Table 2: Spectroscopic Data for Os(II) Diimine Complexes

| Complex | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|

| [Os(bpy)(CO)2I2] | 488 | 610 |

| [Os(dbubpy)(CO)2I2] | 469 | 537 |

| [Os(dclbpy)(CO)2I2] | 539 | 687 |

bpy = 2,2'-bipyridine (B1663995), dbubpy = 4,4'-di-tert-butyl-2,2'-bipyridine, dclbpy = 4,4'-dichloro-2,2'-bipyridine. chemicalbook.com

The excited-state dynamics of complexes containing 4,4'-Di-tert-butyl-2,2'-bipyridine are governed by charge transfer processes. In platinum complexes, the emissive state is identified as a triplet MLL'CT excited state. rsc.org The presence of a distorted triplet state, which can be thermally accessed, may be responsible for the loss of photoluminescence in solution at room temperature. rsc.org The electron-withdrawing nature of the N-oxide group in this compound could influence the energy levels of the ligand's π* orbitals, thereby affecting the energy of the charge transfer states and potentially altering the excited-state lifetimes and quantum yields of its complexes.

Sensor Development and Chemoresponsive Systems

While specific applications of this compound in sensor development are not widely reported, bipyridine derivatives are well-known for their ability to act as chelating agents for metal ions. This property is fundamental to the design of chemoresponsive systems. The changes in the photophysical properties, such as absorption or emission intensity and wavelength, upon coordination to a metal ion can be used as a sensing mechanism. The N-oxide functionality could enhance the selectivity and sensitivity towards certain metal ions due to its modified electronic and steric profile.

Design of Probes Utilizing N-Oxide Coordination for Analyte Detection

The strategic design of chemical probes for the selective detection of specific analytes is a cornerstone of advancements in various scientific fields, from environmental monitoring to medical diagnostics. Within this context, the coordination chemistry of N-oxide ligands has garnered interest due to the unique electronic and steric properties conferred by the N-oxide functional group. This group can act as a strong hydrogen bond acceptor and a versatile coordinating site for a range of metal ions and other analytes.

The compound this compound presents a potentially valuable scaffold for the development of such probes. The presence of the N-oxide moiety on the bipyridine framework, a well-established chelating unit, introduces a distinct coordination site. The bulky tert-butyl groups at the 4 and 4' positions provide steric hindrance, which can influence the selectivity of the probe by controlling the geometric accessibility of the coordination pocket. Furthermore, the N-oxide group alters the electronic landscape of the bipyridine system, which can be harnessed to modulate the photophysical properties of the molecule upon analyte binding, a critical feature for fluorescent or colorimetric probes.

Despite its promising structural attributes, a comprehensive review of the available scientific literature reveals a notable absence of specific research detailing the application of this compound in the design and development of probes for analyte detection. While the synthesis of the parent compound, 4,4'-di-tert-butyl-2,2'-bipyridine, is well-documented, and its use as a ligand in catalysis is extensive, the N-oxide derivative remains largely unexplored in the context of chemical sensing.

Theoretical considerations suggest that the N-oxide functionality could be exploited for the detection of various analytes, including metal ions, anions, and neutral molecules, through coordination interactions. The binding of an analyte to the N-oxide group would be expected to induce a measurable change in the spectroscopic or electrochemical properties of the compound, forming the basis for a sensing mechanism. However, at present, there are no published studies that have translated this potential into practical applications.

The lack of empirical data means that key performance metrics, such as sensitivity, selectivity, and limits of detection for any putative probes based on this compound, have not been determined. Consequently, a detailed discussion of research findings or the presentation of data tables on this specific topic is not possible at this time. The exploration of this compound as a platform for chemical probe design represents a potential area for future research.

Future Research Directions and Emerging Opportunities

Development of Chiral Derivatives and Enantioselective Catalysis

The synthesis and application of chiral ligands are of paramount importance in asymmetric catalysis, enabling the selective production of one enantiomer of a chiral product. While the parent compound, 4,4'-Di-tert-butyl-2,2'-bipyridine (B1334720), has been extensively used as a ligand in various catalytic reactions, the exploration of chiral derivatives of its N-oxide counterpart presents a promising frontier.

Future research is anticipated to focus on the introduction of chirality into the 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide scaffold. This could be achieved through several strategies, including the incorporation of chiral substituents on the bipyridine rings or the synthesis of atropisomeric derivatives where rotation around the C2-C2' bond is restricted. The development of such chiral N-oxide ligands could unlock new possibilities in enantioselective catalysis. For instance, chiral bipyridine-N,N'-dioxides have already demonstrated high efficiency in catalyzing Michael addition/cyclization reactions to produce adducts with excellent enantioselectivity (up to 99% ee). chemrxiv.orgchemrxiv.org This success suggests that chiral mono-N-oxides could also serve as potent ligands in a wide range of asymmetric transformations, such as allylation, cyanation, and Diels-Alder reactions.

A key area of investigation will be the impact of the single N-oxide functionality on the stereochemical outcome of reactions. The oxygen atom of the N-oxide group can act as a Lewis basic site, coordinating to a metal center and influencing the chiral environment around it. This interaction, combined with the steric bulk of the tert-butyl groups, could lead to unique stereocontrol that is not achievable with the parent bipyridine or the corresponding N,N'-dioxide. The table below outlines potential research avenues in this area.

| Research Direction | Potential Catalytic Applications | Expected Advantages |

| Synthesis of C2-symmetric chiral derivatives | Asymmetric allylation of aldehydes, enantioselective conjugate additions | High enantioselectivity, novel stereochemical outcomes |

| Development of atropisomeric N-oxide ligands | Asymmetric cross-coupling reactions, enantioselective C-H activation | Tunable chiral pocket, enhanced stability of catalytic species |

| Immobilization of chiral N-oxide catalysts | Heterogeneous asymmetric catalysis, catalyst recycling | Improved catalyst reusability, simplified product purification |

Applications in Bioinorganic Chemistry and Medicinal Chemistry

The unique electronic and steric properties of this compound make it an attractive ligand for the development of metal-based complexes with potential applications in bioinorganic and medicinal chemistry. The N-oxide functionality can significantly modulate the properties of the resulting metal complexes, including their solubility, membrane permeability, and redox reactivity, which are critical for biological activity. nih.govacs.org

In the realm of bioinorganic chemistry, metal complexes of this N-oxide ligand could serve as mimics of metalloenzyme active sites. The ability of the N-oxide to fine-tune the electronic environment of a metal center could allow for the stabilization of unusual oxidation states or coordination geometries, providing insights into biological processes.

From a medicinal chemistry perspective, the N-oxide group is a key feature in many bioactive molecules. nih.govacs.orgnih.gov It can enhance water solubility and act as a hydrogen bond acceptor, potentially improving the pharmacokinetic profile of a drug candidate. nih.govresearchgate.net Furthermore, heteroaromatic N-oxides can be enzymatically reduced in vivo, a property that has been exploited in the design of hypoxia-activated prodrugs for cancer therapy. nih.govacs.org Research into the biological activity of metal complexes of this compound could therefore lead to the discovery of novel therapeutic agents.

| Potential Application Area | Rationale | Examples of Research Focus |

| Anticancer Agents | Hypoxia-activated prodrugs, modulation of cellular redox state | Synthesis of platinum, ruthenium, or copper complexes and evaluation of their cytotoxicity under normoxic and hypoxic conditions. |

| Antimicrobial Agents | Disruption of microbial metabolic pathways, generation of reactive oxygen species | Development of silver or zinc complexes and assessment of their activity against a panel of pathogenic bacteria and fungi. |

| Enzyme Inhibitors | Mimicking substrate binding, interaction with active site metal ions | Design of complexes targeting metalloenzymes involved in disease progression, such as matrix metalloproteinases or histone deacetylases. |

Green Chemistry Approaches for Sustainable Synthesis and Catalysis

The principles of green chemistry are increasingly guiding the development of new chemical processes, emphasizing the use of renewable resources, energy efficiency, and waste reduction. Future research on this compound is expected to align with these principles, focusing on both its sustainable synthesis and its application in green catalytic processes.

The synthesis of the parent compound, 4,4'-Di-tert-butyl-2,2'-bipyridine, can be achieved through a nickel-catalyzed reductive homocoupling, which is a more efficient and scalable method compared to older procedures. nih.gov The subsequent oxidation to the N-oxide can be performed using reagents like peracetic acid, which is considered a greener oxidant. vulcanchem.com Future work could explore even more sustainable oxidation methods, such as the use of molecular oxygen or hydrogen peroxide with a suitable catalyst.

In terms of catalysis, metal complexes of this compound have the potential to be used in a variety of environmentally benign transformations. For example, the development of catalysts for the oxidation of substrates using green oxidants like H₂O₂ or O₂ is a major goal in green chemistry. The N-oxide ligand could stabilize metal centers in high oxidation states, facilitating such catalytic cycles.

| Green Chemistry Aspect | Research Focus | Potential Impact |

| Sustainable Synthesis | Catalytic oxidation of the parent bipyridine using O₂ or H₂O₂ | Reduction of hazardous waste, improved atom economy |

| Green Catalysis | Development of catalysts for aerobic oxidations, C-H activation in water | Replacement of stoichiometric oxidants, use of environmentally benign solvents |

| Biomass Conversion | Catalytic upgrading of biomass-derived platform molecules | Production of valuable chemicals from renewable feedstocks |

Advanced In Situ Spectroscopic Techniques for Real-time Mechanistic Insight

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective catalysts. Advanced in situ spectroscopic techniques, which allow for the monitoring of a reaction as it occurs, are powerful tools for gaining such mechanistic insights. While studies on the parent 4,4'-Di-tert-butyl-2,2'-bipyridine have utilized techniques like EPR and NMR to probe reaction intermediates, the application of these and other advanced methods to systems involving the N-oxide is a key area for future research. chemicalbook.com

Techniques such as in situ Infrared (IR), Raman, and UV-Vis spectroscopy can provide information about the coordination of the N-oxide ligand to the metal center and the transformation of reactants into products in real-time. In situ X-ray Absorption Spectroscopy (XAS) can be employed to determine the oxidation state and local coordination environment of the metal center throughout the catalytic cycle. These experimental techniques, when coupled with computational studies such as Density Functional Theory (DFT), can provide a comprehensive picture of the reaction mechanism at the molecular level.

Exploration of New Coordination Modes and Multimetallic Systems

The coordination chemistry of this compound is a fertile ground for discovery. While pyridine (B92270) N-oxides typically coordinate to metal ions through the oxygen atom, the presence of the second, unoxidized nitrogen atom in the bipyridine scaffold opens up the possibility of more complex coordination modes. wikipedia.org The ligand could act as a bridging ligand, coordinating to two different metal centers through its oxygen and nitrogen atoms, leading to the formation of multimetallic systems.

The synthesis and characterization of such multimetallic complexes are of great interest due to their potential for cooperative catalysis, where the proximity of two or more metal centers can lead to enhanced reactivity or selectivity. For example, dinuclear and even octanuclear complexes of the parent bipyridine have been reported, showcasing the ability of this ligand framework to support complex metal architectures. researchgate.netnih.govresearchgate.netnih.gov Investigating the self-assembly of this compound with various metal ions could lead to the discovery of novel supramolecular structures with interesting catalytic or material properties.

Integration into Nanomaterials and Hybrid Systems

The incorporation of molecular catalysts and functional ligands into solid supports, such as nanomaterials and hybrid systems, is a rapidly growing field of research. This approach aims to combine the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Future research will likely explore the integration of this compound and its metal complexes into various nanostructured materials.

For example, the ligand could be anchored to the surface of silica (B1680970) or polymer nanoparticles, or incorporated into the framework of Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). These hybrid materials could then be used as robust and recyclable catalysts for a variety of organic transformations. The N-oxide functionality could play a crucial role in the immobilization process and in modulating the catalytic activity of the resulting material. The development of such hybrid systems would be a significant step towards the practical application of catalysts based on this compound in industrial processes.

Q & A

Basic Questions

Q. What are the key synthetic routes for 4,4'-Di-tert-butyl-2,2'-bipyridine-1-oxide, and how can purity be optimized during synthesis?

- Methodology : The compound is typically synthesized via alkylation of 2,2'-bipyridine derivatives using tert-butyl groups. A common approach involves nucleophilic substitution or transition-metal-catalyzed cross-coupling reactions. To optimize purity, use column chromatography with silica gel (eluent: hexane/ethyl acetate gradient) and confirm purity via GC (>95%) or HPLC . Recrystallization from ethanol or dichloromethane-hexane mixtures can further enhance purity .

Q. How is the structural characterization of this compound performed?

- Methodology : Single-crystal X-ray diffraction (XRD) is the gold standard for confirming molecular geometry. For example, XRD reveals a planar bipyridine core with tert-butyl groups inducing steric hindrance, affecting coordination chemistry . Supplementary techniques include NMR (e.g., H and C for tert-butyl signals at ~1.3 ppm and 30-35 ppm, respectively) and FT-IR (C-O stretch at ~1250 cm for the oxide group) .

Q. What safety precautions are critical when handling this compound?

- Methodology : Avoid inhalation or skin contact due to potential irritancy. Use PPE (nitrile gloves, safety goggles) and work in a fume hood. Store at 0–10°C in amber vials to prevent photodegradation . In case of exposure, rinse with water for 15 minutes and consult safety data sheets (SDS) for specific protocols .

Advanced Research Questions

Q. How do steric effects from tert-butyl groups influence coordination chemistry in transition-metal complexes?

- Methodology : The bulky tert-butyl groups restrict ligand flexibility, favoring octahedral geometries in Ir(III) or Ru(II) complexes. For example, in [(4,4'-Di-tert-butyl-2,2'-bipyridine)Ir(III)]PF, steric hindrance reduces ligand exchange rates, enhancing photoluminescence quantum yields. Use cyclic voltammetry to study redox stability and UV-vis spectroscopy to monitor metal-to-ligand charge transfer (MLCT) bands .

Q. What strategies resolve contradictions in catalytic activity data for bipyridine-based complexes?

- Methodology : Contradictions often arise from solvent polarity or counterion effects. For instance, PF counterions improve solubility in non-polar solvents, enhancing catalytic turnover in Heck reactions. Systematically vary reaction conditions (solvent, temperature, additives) and use kinetic studies (Eyring plots) to isolate variables .

Q. How can computational modeling predict the photophysical properties of derivatives like this compound?

- Methodology : Density functional theory (DFT) calculations (B3LYP/6-31G*) can model HOMO-LUMO gaps and predict absorption/emission spectra. Compare results with experimental UV-vis and photoluminescence data to validate models. Focus on substituent effects—e.g., electron-withdrawing oxide groups lower LUMO energy, red-shifting emission .

Q. What challenges exist in synthesizing chiral derivatives of this compound, and how are they addressed?

- Methodology : Introducing chirality via asymmetric catalysis often fails due to steric bulk. A workaround is using chiral auxiliaries (e.g., (-)-sparteine) during alkylation steps. Monitor enantiomeric excess (EE) via chiral HPLC (Chiralpak IA column) and optimize reaction time/temperature to minimize racemization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.